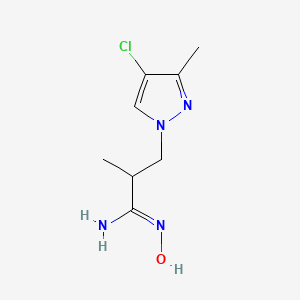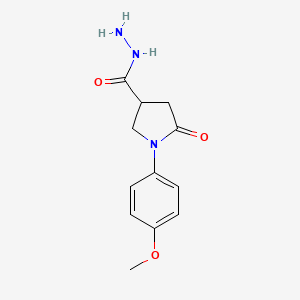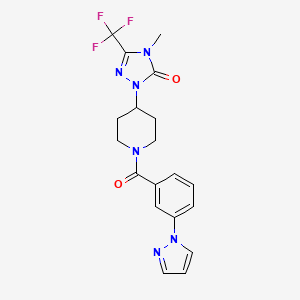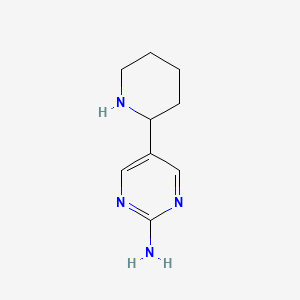
(1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide, also known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CHIR-99021 is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme that plays a crucial role in several cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression.
Applications De Recherche Scientifique
(1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide has been extensively studied for its potential therapeutic applications in several diseases, including cancer, diabetes, neurodegenerative disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes research, this compound has been shown to promote β-cell proliferation and differentiation, leading to improved glucose metabolism. In neurodegenerative disorder research, this compound has been shown to promote neuronal survival and differentiation, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, this compound has been shown to promote cardiac differentiation and improve cardiac function.
Mécanisme D'action
(1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide exerts its pharmacological effects by inhibiting GSK-3, a serine/threonine kinase that plays a crucial role in several cellular processes. GSK-3 regulates several signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation, differentiation, and survival. By inhibiting GSK-3, this compound promotes the activation of the Wnt/β-catenin pathway, leading to improved cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. This compound has been shown to promote the differentiation of embryonic stem cells into several cell types, including cardiomyocytes, neurons, and pancreatic β-cells. This compound has also been shown to promote the survival of neurons and cardiac cells under stress conditions.
Avantages Et Limitations Des Expériences En Laboratoire
(1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide has several advantages as a research tool, including its high potency and selectivity for GSK-3 inhibition. This compound has also been shown to have low toxicity and good bioavailability. However, this compound has some limitations, including its high cost and limited solubility in water.
Orientations Futures
(1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide has several potential future directions in scientific research. One potential direction is the use of this compound in regenerative medicine, particularly in the regeneration of damaged tissues and organs. Another potential direction is the use of this compound in combination with other therapeutic agents to improve their efficacy. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound inhibits GSK-3, a serine/threonine kinase that plays a crucial role in several cellular processes. This compound has several biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. This compound has several potential future directions in scientific research, including its use in regenerative medicine and in combination with other therapeutic agents.
Méthodes De Synthèse
(1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-methyl-1H-pyrazole with 2-bromoacetophenone, followed by the reaction with 2,2-dimethylpropanamide and hydroxylamine hydrochloride. The final product is obtained after purification through column chromatography and recrystallization.
Propriétés
IUPAC Name |
3-(4-chloro-3-methylpyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O/c1-5(8(10)12-14)3-13-4-7(9)6(2)11-13/h4-5,14H,3H2,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDZNIDAOHVCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CC(C)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1Cl)CC(C)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-6-(4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-11-yl)pyrimidin-4-one](/img/structure/B2922454.png)


![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2922457.png)
![(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2922458.png)



![3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2922463.png)

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2922467.png)


![4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole](/img/structure/B2922476.png)